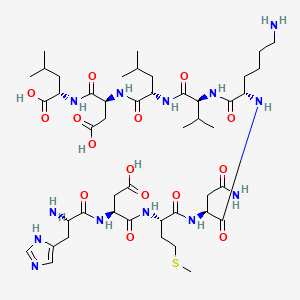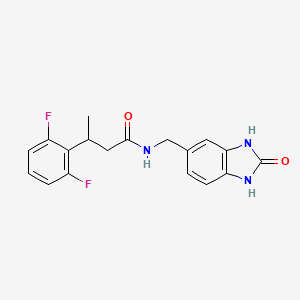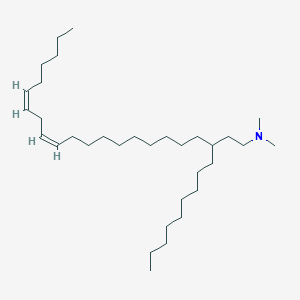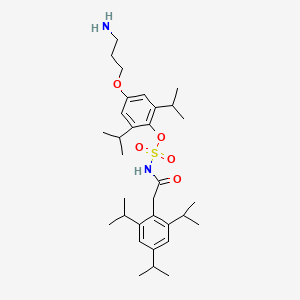
Pomalidomide 4'-PEG3-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide 4’-PEG3-azide is a synthetic compound that serves as a building block for the development of targeted protein degraders, particularly in the field of proteolysis-targeting chimeras (PROTAC) technology. This compound combines a Cereblon-recruiting ligand with a polyethylene glycol (PEG) linker and an azide functional group, facilitating its use in click chemistry reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide 4’-PEG3-azide typically involves the conjugation of Pomalidomide with a PEG linker terminated with an azide group. The process generally includes the following steps:
Activation of Pomalidomide: Pomalidomide is activated using a suitable reagent to form an intermediate that can react with the PEG linker.
Conjugation with PEG Linker: The activated Pomalidomide is then reacted with a PEG linker that has an azide group at one end.
Purification: The final product is purified using techniques such as chromatography to remove any unreacted starting materials and byproducts.
Industrial Production Methods: Industrial production of Pomalidomide 4’-PEG3-azide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow chemistry techniques may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide 4’-PEG3-azide primarily undergoes click chemistry reactions, specifically:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of Pomalidomide 4’-PEG3-azide reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Common Reagents and Conditions:
Major Products: The major products of these reactions are triazole-linked conjugates, which are valuable in the synthesis of PROTACs and other bioconjugates .
Scientific Research Applications
Pomalidomide 4’-PEG3-azide has a wide range of applications in scientific research:
Mechanism of Action
Pomalidomide 4’-PEG3-azide exerts its effects through the following mechanisms:
Protein Degradation: The compound recruits the E3 ubiquitin ligase Cereblon, which tags target proteins for degradation by the proteasome.
Click Chemistry: The azide group allows for the formation of stable triazole linkages with alkyne-containing molecules, facilitating the synthesis of complex bioconjugates.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Pomalidomide 4’-PEG3-azide is unique due to its combination of a Cereblon-recruiting ligand, a PEG linker, and an azide functional group. Similar compounds include:
Pomalidomide-PEG2-azide: This compound has a shorter PEG linker, which may affect its solubility and reactivity.
Pomalidomide-PEG4-azide: This compound has a longer PEG linker, which can influence the flexibility and reach of the conjugate.
Pomalidomide-PEG6-azide: This compound has an even longer PEG linker, providing greater flexibility but potentially reducing stability.
Each of these compounds has unique properties that make them suitable for different applications in PROTAC technology and bioconjugate synthesis.
Properties
Molecular Formula |
C21H26N6O7 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H26N6O7/c22-26-24-7-9-33-11-13-34-12-10-32-8-6-23-15-3-1-2-14-18(15)21(31)27(20(14)30)16-4-5-17(28)25-19(16)29/h1-3,16,23H,4-13H2,(H,25,28,29) |
InChI Key |
IRPMZWZENVORCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11930172.png)
![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol](/img/structure/B11930173.png)
![N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide](/img/structure/B11930178.png)




![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)


![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)

![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)
